molecular formula C6H5BFIO2 B1340011 2-Fluoro-5-iodophenylboronic acid CAS No. 866683-41-2

2-Fluoro-5-iodophenylboronic acid

Cat. No. B1340011
CAS RN: 866683-41-2
M. Wt: 265.82 g/mol
InChI Key: QZPDCZSOVJLEKB-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodophenylboronic acid (2-FIPBA) is an important organic compound that has been used in a variety of scientific research applications. It is a versatile reagent that is commonly used in organic synthesis and has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

  • Synthesis of New Heterocyclic Compounds

    • Researchers have used 2-fluoro-5-iodophenylboronic acid in the synthesis of new heterocyclic compounds containing iodine, oxygen, and boron. This was part of a study to investigate the structure of these compounds using X-ray crystallography, revealing insights into their molecular configuration and potential applications in chemistry (Nemykin et al., 2011).
  • Fluorescence Quenching Studies

    • In a study examining fluorescence quenching, derivatives of this compound, such as 4-fluoro-2-methoxyphenyl boronic acid, were investigated to understand their quenching mechanisms at room temperature. This research is valuable in understanding the photochemical properties of these compounds (H. S. Geethanjali et al., 2015).
  • Antimicrobial Activity of Boronic Acid Derivatives

    • Research focused on synthesizing diiodophenylboronic acid derivatives from this compound revealed that some of these compounds have potent antibacterial and antifungal activities. These findings highlight the potential of these compounds in developing new antimicrobial agents (R. Al‐Zoubi et al., 2017).
  • Synthesis of Thiophene Derivatives

    • A study on the synthesis of thiophene derivatives involved the use of various arylboronic acids, including this compound. This research provided insights into how different substituents on arylboronic acids affect the properties of the synthesized products, which could have implications in medicinal chemistry (H. Ikram et al., 2015).
  • Development of Anticancer Agents

    • In the field of oncology, derivatives of this compound have been studied for their antiproliferative and proapoptotic properties in cancer cells. This research is significant in the search for new anticancer agents (Mateusz Psurski et al., 2018).
  • Exploring the Chemical Properties of Phenylboronic Compounds

    • Another study investigated the influence of fluorine substituents on the properties of phenylboronic compounds, including this compound. This research is crucial for understanding the fundamental properties of these compounds and their potential applications in various fields, including material science and biology (Jan T. Gozdalik et al., 2017).
  • Tautomeric Cyclization Equilibria Studies

    • Research on fluoro-substituted 2-formylphenylboronic acids, related to this compound, explored their tautomeric cyclization equilibria. This study provided insights into the molecular structure and properties of these compounds (K. Kowalska et al., 2016).
  • Glucose Sensing and Selectivity Improvement

    • In a study on glucose sensing, derivatives of this compound were used to improve the selectivity and sensitivity of fluorescent sensors. This research has potential applications in the development of more accurate glucose monitoring systems (Yan-Jun Huang et al., 2013).

Future Directions

The future directions of “2-Fluoro-5-iodophenylboronic acid” could involve its use in the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes . Additionally, its halogenated derivatives have shown antibacterial and antibiofilm activity against certain Vibrio species, suggesting potential applications in combating bacterial infections .

properties

IUPAC Name

(2-fluoro-5-iodophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BFIO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPDCZSOVJLEKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)I)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BFIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584395
Record name (2-Fluoro-5-iodophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

866683-41-2
Record name 2-Fluoro-5-iodophenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866683-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluoro-5-iodophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add a 2 M solution of n-butyllithium in hexanes (63 mL, 157.5 mmol) to a −20° C. solution of 2,2,6,6-tetramethylpiperidine (28 mL, 165 mmol) in tetrahydrofuran (400 μL). Cool to −78° C. and add 1-iodo-4-fluorobenzene (17.3 mL, 150 mmol) dropwise over 10 min. Stir the reaction mixture at −78° C. for 3 h and add triisopropylborate (40 mL, 172.5 mmol) dropwise over 20 min. Stir for another 30 min and warm the reaction to 40° C. and add of 5 N hydrochloric acid (75 mL). Partition the reaction mixture between diethyl ether (500 mL) and add 1 N hydrochloric acid (500 mL). Separate the organic layer and extract with 2 N sodium hydroxide (400 mL). Make the aqueous layer slightly acidic (pH ˜5-6) by dropwise addition of 5 N hydrochloric acid and collect the resulting white precipitate by filtration. Dry the precipitate overnight under vacuum to provide 2-fluoro-5-iodophenylboronic acid as a white solid, which is used directly without further purification (39g, 98%).
[Compound]
Name
solution
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0 (± 1) mol
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reactant
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[Compound]
Name
hexanes
Quantity
63 mL
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reactant
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28 mL
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400 μL
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17.3 mL
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40 mL
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75 mL
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential mechanisms of action of FIPBA against Vibrio species?

A1: While the exact mechanism of action of FIPBA is not fully elucidated in the provided research [], the study suggests that FIPBA, along with 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA), can hinder several virulence factors in Vibrio parahaemolyticus. These include:

    Q2: What is the significance of FIPBA's antibiofilm activity in the context of food safety?

    A2: The research highlights that FIPBA can effectively inhibit biofilm formation by Vibrio parahaemolyticus on the surface of squid and shrimp models []. This is significant because:

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